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molecular formula C9H12O2 B1173560 2,6-DI-Tert-butylphenol CAS No. 19126-15-9

2,6-DI-Tert-butylphenol

Cat. No. B1173560
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04113976

Procedure details

Phenol and the above-mentioned catalyst are charged into a reactor; the mixture is heated to 100°-110° C. and isobutylene is passed thereinto for 8 hours. The resulting alkylate is subjected to a vacuum-rectification. After recrystallization of the product from aliphatic hydrocarbons, a 100% pure 2,6-di-tertbutylphenol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:9]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:9]([CH3:11])([CH3:10])[CH3:8])[C:1]=1[OH:7])([CH3:10])([CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 100°-110° C.
CUSTOM
Type
CUSTOM
Details
After recrystallization of the product from aliphatic hydrocarbons

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04113976

Procedure details

Phenol and the above-mentioned catalyst are charged into a reactor; the mixture is heated to 100°-110° C. and isobutylene is passed thereinto for 8 hours. The resulting alkylate is subjected to a vacuum-rectification. After recrystallization of the product from aliphatic hydrocarbons, a 100% pure 2,6-di-tertbutylphenol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:9]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:9]([CH3:11])([CH3:10])[CH3:8])[C:1]=1[OH:7])([CH3:10])([CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 100°-110° C.
CUSTOM
Type
CUSTOM
Details
After recrystallization of the product from aliphatic hydrocarbons

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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